molecular formula C19H20N2O3S B10902007 2-(2,4-dimethylphenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10902007
M. Wt: 356.4 g/mol
InChI Key: FCTZOCRGXZJYOL-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C19H20N2O3S. This compound is known for its unique chemical structure, which includes a benzothiazole ring and a phenoxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and phenoxy intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

  • 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-(2,4-dichlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct advantages in certain applications .

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N2O3S/c1-4-23-14-6-7-15-17(10-14)25-19(20-15)21-18(22)11-24-16-8-5-12(2)9-13(16)3/h5-10H,4,11H2,1-3H3,(H,20,21,22)

InChI Key

FCTZOCRGXZJYOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)C)C

Origin of Product

United States

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